N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine
Overview
Description
N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine is a complex organic compound that features a benzyl ether, a bromine substituent, and a methoxy group on a benzyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine typically involves multiple steps. One common approach starts with the preparation of the benzyl ether derivative, followed by bromination and methoxylation reactions. The final step involves the formation of the hydrochloride salt.
Benzyl Ether Formation: The initial step involves the reaction of a benzyl alcohol with a suitable benzyl halide under basic conditions to form the benzyl ether.
Bromination: The benzyl ether is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: The brominated product is further reacted with a methoxy reagent, such as sodium methoxide, to introduce the methoxy group.
Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-phenylethanamine hydrochloride
- N-[4-(benzyloxy)-3-fluoro-5-methoxybenzyl]-1-phenylethanamine hydrochloride
- N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-1-phenylethanamine hydrochloride
Uniqueness
N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine is unique due to the presence of the bromine substituent, which can influence its reactivity and biological activity. The combination of the benzyloxy, bromine, and methoxy groups provides a distinct chemical profile that can be leveraged in various applications.
Properties
IUPAC Name |
N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-phenylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrNO2.ClH/c1-17(20-11-7-4-8-12-20)25-15-19-13-21(24)23(22(14-19)26-2)27-16-18-9-5-3-6-10-18;/h3-14,17,25H,15-16H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOHFYROIXDNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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